

Application Notes and Protocols for Celgosivir Hydrochloride in Animal Studies

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Compound of Interest

Compound Name: Celgosivir Hydrochloride

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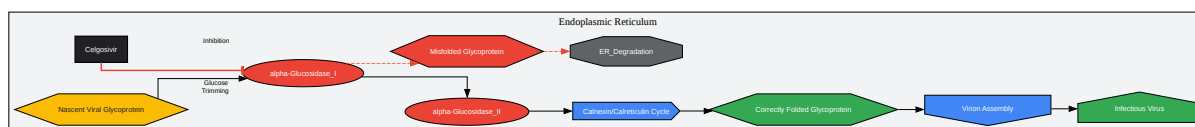
Introduction

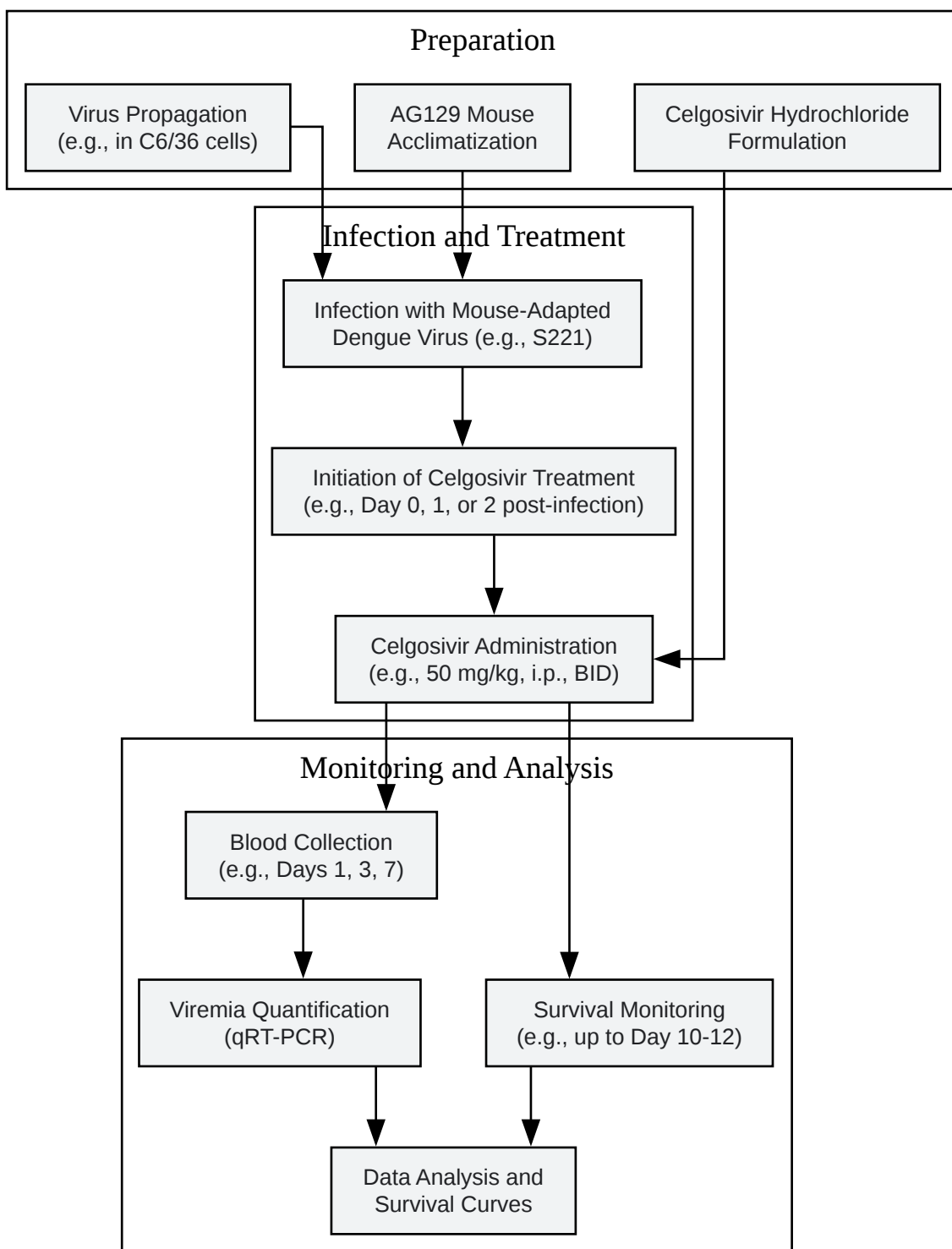
Celgosivir hydrochloride, a prodrug of castanospermine, is an inhibitor of α -glucosidase I and II, enzymes crucial for the proper folding of viral glycoproteins.[1][2][3] This mechanism of action confers broad-spectrum antiviral activity against several enveloped viruses, including all four serotypes of the dengue virus.[1][4] Preclinical animal studies, particularly in mouse models, have been instrumental in defining effective dosing regimens and schedules for Celgosivir, providing a rationale for its investigation in clinical trials.[1][4] These notes provide a comprehensive overview of the dosing regimens, experimental protocols, and the underlying signaling pathway of **Celgosivir hydrochloride** derived from various animal studies.

Mechanism of Action

Celgosivir's antiviral activity stems from its role as a host-directed glycosylation inhibitor.[2] After administration, it is rapidly metabolized to its active form, castanospermine.[1][2] Castanospermine inhibits α -glucosidase I, a key enzyme in the endoplasmic reticulum responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins.[3][5] This inhibition disrupts the normal glycoprotein folding process, which relies on the calnexin/calreticulin cycle.[5] The resulting misfolded viral proteins are retained in the endoplasmic reticulum and targeted for degradation, leading to a reduction in the production of infectious viral particles.[5]

Signaling Pathway





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